molecular formula C13H7BrN2O3 B2412403 2-(3-Bromophenoxy)-5-nitrobenzonitrile CAS No. 849134-40-3

2-(3-Bromophenoxy)-5-nitrobenzonitrile

Cat. No.: B2412403
CAS No.: 849134-40-3
M. Wt: 319.114
InChI Key: AJSNYLFMBPZMJC-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-5-nitrobenzonitrile: is an organic compound characterized by the presence of a bromophenoxy group and a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)-5-nitrobenzonitrile typically involves the reaction of 3-bromophenol with 5-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-(3-Bromophenoxy)-5-nitrobenzonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the phenoxy group is oxidized to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of substituted phenoxy derivatives.

    Reduction: Formation of 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

    Oxidation: Formation of oxidized phenoxy derivatives.

Scientific Research Applications

Chemistry: 2-(3-Bromophenoxy)-5-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is studied for its potential biological activities. It is used in the

Properties

IUPAC Name

2-(3-bromophenoxy)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O3/c14-10-2-1-3-12(7-10)19-13-5-4-11(16(17)18)6-9(13)8-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSNYLFMBPZMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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